1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole
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Overview
Description
1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a methyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE can be synthesized through various methods. One common approach involves the condensation reaction between o-phenylenediamines and aromatic aldehydes under oxidative conditions or in the presence of catalysts . Another method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but has a different core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness: 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methyl group attached to the benzimidazole core makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25914-23-2 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-5-3-4-6-15(14)17(11)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
HGFYCBUBDMMFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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